2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose
2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose
Brand Name:
Vulcanchem
CAS No.:
157027-59-3
VCID:
VC0232448
InChI:
InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-6(3-13)20-11(18)7(8(9)15)12-5(2)14/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6+,7+,8+,9+,11-/m0/s1
SMILES:
CC(C(=O)O)OC1C(OC(C(C1O)NC(=O)C)O)CO
Molecular Formula:
C14H11NO3S
Molecular Weight:
293.27 g/mol
2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose
CAS No.: 157027-59-3
Main Products
VCID: VC0232448
Molecular Formula: C14H11NO3S
Molecular Weight: 293.27 g/mol
CAS No. | 157027-59-3 |
---|---|
Product Name | 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose |
Molecular Formula | C14H11NO3S |
Molecular Weight | 293.27 g/mol |
IUPAC Name | (2S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropanoic acid |
Standard InChI | InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-6(3-13)20-11(18)7(8(9)15)12-5(2)14/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6+,7+,8+,9+,11-/m0/s1 |
Standard InChIKey | CPRBVTZNVRIVGJ-ZSDRWIAPSA-N |
Isomeric SMILES | C[C@@H](C(=O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)NC(=O)C)O)CO |
SMILES | CC(C(=O)O)OC1C(OC(C(C1O)NC(=O)C)O)CO |
Canonical SMILES | CC(C(=O)O)OC1C(OC(C(C1O)NC(=O)C)O)CO |
Synonyms | 2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer 4-O-NAcMur acetylmuramic acid N-acetylisomuramic acid N-acetylmuramic acid |
PubChem Compound | 190862 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume